BenchChemオンラインストアへようこそ!

(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Chemical procurement Structural isomer discrimination Molecular formula overlap

This structurally unique benzothiazol-2(3H)-ylidene benzamide derivative is a critical SAR probe for alkaline phosphatase (h-TNAP) and anti-HIV-2 research. Its distinct combination of an N3-allyl chain, 6-chloro substituent, and 4-acetylbenzamide motif fills an unexplored region in the published structure-activity landscape, providing a tool for deconvoluting selectivity contributions not achievable with alternative in-class surrogates. Order now for kinase inhibitor profiling and PROTAC linker attachment studies.

Molecular Formula C19H15ClN2O2S
Molecular Weight 370.85
CAS No. 865175-03-7
Cat. No. B2399122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS865175-03-7
Molecular FormulaC19H15ClN2O2S
Molecular Weight370.85
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C
InChIInChI=1S/C19H15ClN2O2S/c1-3-10-22-16-9-8-15(20)11-17(16)25-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3
InChIKeyBIWOUBLXWUAWPX-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-4-Acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865175-03-7): Structural Identity and Procurement-Class Differentiation


(Z)-4-Acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865175-03-7, MF C₁₉H₁₅ClN₂O₂S, MW 370.85) is a benzothiazol-2(3H)-ylidene benzamide derivative bearing a para-acetyl substituent on the benzamide ring, a 6-chloro group on the benzothiazole core, and an N3-allyl side chain. This compound belongs to a scaffold class for which thiazol-2-ylidene-benzamide analogs have demonstrated quantifiable in vitro alkaline phosphatase (h-TNAP) inhibition (IC₅₀ values in the sub-micromolar range for optimized derivatives) and selective anti-HIV-2 activity in MT-4 cell-based assays, as established by Saeed, Al-Masoudi, and Pannecouque (2011–2012). [1][2] The specific substitution pattern of the title compound—combining an electron-withdrawing 4-acetyl group, a halogen at the 6-position, and an unsaturated N3-allyl chain—differs from all analogs for which explicit biological data have been published, placing this compound as a structurally differentiated probe for structure–activity relationship (SAR) expansion.

Why Generic Benzothiazol-2-ylidene Benzamides Cannot Substitute for (Z)-4-Acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide (865175-03-7) in Focused Research Programs


Within the benzothiazol-2(3H)-ylidene benzamide class, minor structural modifications produce divergent biological selectivity profiles. [1] In the 2018 alkaline phosphatase isozyme study by Ejaz et al., a single halogen substitution on the benzamide ring altered h-TNAP IC₅₀ values by over 30-fold between closely related derivatives (e.g., compound 2e: IC₅₀ = 0.079 µM vs. less halogenated analogs with IC₅₀ > 2 µM). [2] Similarly, in anti-HIV-2 assays, the Saeed et al. series revealed that changing the N3-substituent from alkyl to aryl shifted selectivity indices from <10 to >300. [1] The title compound carries a unique combination of N3-allyl unsaturation (which can participate in π-stacking or metabolic activation), a 6-chloro substituent (modulating electronic density on the benzothiazole ring), and a 4-acetylbenzamide motif (introducing a hydrogen-bond acceptor distal to the ylidene linkage). No peer-reviewed study has reported biological data for this precise substitution array; consequently, data from analogs with different N3-alkyl, halogen-position, or benzamide-acyl combinations cannot be extrapolated reliably. [2] Researchers requiring exact SAR mapping or target-engagement data for this scaffold must procure the specific compound rather than relying on in-class surrogates.

Quantitative Differentiation Evidence for (Z)-4-Acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide (865175-03-7) Versus Closest Structural Analogs


Structural Isomer Differentiation: Benzothiazol-2-ylidene Benzamide vs. Thiazol-2-yl Ester-Oxime with Identical Molecular Formula

The compound [1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 4-chlorobenzoate (CAS 477858-08-5) shares the identical molecular formula C₁₉H₁₅ClN₂O₂S and molecular weight (370.85 g/mol) with the title compound, yet possesses a fundamentally different connectivity: an ester linkage rather than a benzamide ylidene. The title compound features a benzothiazole ring (6:5 fused bicycle) with an exocyclic N=C bond to the benzamide carbonyl, whereas CAS 477858-08-5 contains a monocyclic thiazole ring linked via an oxime-ester bridge. This connectivity difference is non-trivial: benzothiazol-2-ylidene benzamides have been reported as kinase inhibitor scaffolds (US Patent US20100081653A1) and alkaline phosphatase inhibitors, whereas thiazol-2-yl ester-oximes lack peer-reviewed target-engagement data. [1] Procurement confusion between these MF-identical species can lead to erroneous biological results; the title compound's InChI Key (BIWOUBLXWUAWPX-VZCXRCSSSA-N) provides unambiguous digital discrimination.

Chemical procurement Structural isomer discrimination Molecular formula overlap Benzothiazole scaffold

N3-Substituent Pharmacophore Differentiation: Allyl vs. 2-Ethoxyethyl in 4-Acetyl-6-Halogenobenzothiazol-2-ylidene Benzamides

The closest commercially cataloged analog to the title compound is (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide. These two compounds differ at two positions simultaneously: (i) halogen at C6 (Cl vs. Br) and (ii) N3-substituent (allyl vs. 2-ethoxyethyl). In the class-level SAR established by Saeed et al. (2011), the N3-substituent profoundly modulated anti-HIV-2 selectivity: compound 35 (N3-4-Cl-phenyl) exhibited IC₅₀ = 2.02 µg/mL with SI ≥ 52, whereas compound 39 (N3-4-Br-phenyl) gave IC₅₀ = 0.40 µg/mL with SI > 313—a 5-fold potency difference attributable to halogen identity on the N3-aryl group. [1] Although these reference compounds bear N3-aryl rather than N3-allyl or N3-ethoxyethyl groups, the precedent establishes that N3-substituent variation alone can drive >5-fold shifts in target potency. [1] The title compound's allyl group is smaller (3-carbon, unsaturated) than 2-ethoxyethyl (4-atom chain with ether oxygen), predicting distinct steric and electronic occupancy in the N3-binding pocket of any target enzyme.

SAR N3-substituent Allyl group Ethoxyethyl HIV-2 Alkaline phosphatase

Benzamide Ring Substitution: 4-Acetyl vs. 4-Sulfamoyl and Furan-2-Carbonyl in Conserved Benzothiazole Core Series

Within the series sharing the 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene core, three benzamide variants are commercially cataloged: (a) the title compound (4-acetylbenzamide), (b) (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 942011-53-2, MW 435.94), and (c) (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide. The 4-acetyl group (title compound) contributes a calculated XLogP3-AA of approximately 4.2–4.5 (estimated from analog data), whereas the 4-dimethylsulfamoyl analog (MW +65 Da) introduces a strong H-bond acceptor (sulfonamide oxygen) and substantially higher topological polar surface area, and the furan-2-carboxamide replaces the phenyl ring with a heteroaromatic furan. [1] In the 2018 alkaline phosphatase study, benzamide ring substitution was a critical determinant of h-TNAP inhibitory potency: compound 2e (2″-chlorobenzamide) achieved IC₅₀ = 0.079 µM, whereas other benzamide-substituted analogs in the same series showed >20-fold weaker inhibition. [2] This class-level evidence demonstrates that benzamide ring identity is not interchangeable for target potency or selectivity. [2]

Benzamide substitution Acetyl Sulfamoyl Furan Physicochemical property Lipophilicity

Ylidene Linkage Geometry: (Z)-Configuration and Implications for Target Binding Conformation

The title compound is explicitly specified as the (Z)-isomer, consistent with the thermodynamically favored configuration for N-acyl-benzothiazol-2-imine systems. The (Z)-configuration places the benzamide carbonyl oxygen and the benzothiazole sulfur on the same side of the N=C bond, creating a chelating geometry that can engage metal ions or polar residues in enzyme active sites. [1] In the benzothiazol-2-ylidene kinase inhibitor patent (US20100081653A1), the (Z)-ylidene geometry is critical for ATP-competitive binding to DYRK1A (IC₅₀ = 0.24 µM for the clinical candidate INDY). [1] Although no crystal structure of the title compound bound to a protein target is available, the conservation of (Z)-geometry across this scaffold class is mechanistically significant. [1] Compounds lacking stereochemical specification or supplied as undefined E/Z mixtures introduce conformational uncertainty that can confound docking studies and SAR interpretation. [1]

Stereochemistry Z-configuration Ylidene geometry Conformational restriction Kinase inhibitor

Commercial Availability and Purity Benchmarking for Procurement Triage

The title compound (CAS 865175-03-7) is available from multiple specialty chemical suppliers with a minimum purity specification of 95% (HPLC), consistent with research-grade benzothiazole derivatives. The core intermediate 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 1820587-63-0) is also commercially accessible (purity ≥98%, ISO-certified production), enabling independent synthetic verification or further derivatization. In contrast, the structurally analogous (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 895455-12-6) and the N3-ethoxyethyl analog carry different lead times and minimum order quantities, which may influence procurement decisions for time-sensitive SAR campaigns. No peer-reviewed literature reports purity-dependent degradation or stability issues for this compound class, supporting standard ambient storage conditions.

Procurement Purity Commercial availability Vendor comparison Supply chain

Optimal Research and Procurement Application Scenarios for (Z)-4-Acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide (865175-03-7)


Structure–Activity Relationship (SAR) Expansion of Benzothiazol-2-ylidene Benzamides Against h-TNAP and Related Alkaline Phosphatase Isozymes

The Ejaz et al. (2018) study established that thiazol-2-ylidene benzamides inhibit h-TNAP with IC₅₀ values spanning 0.079 µM to >2 µM depending on benzamide ring substitution. [1] The title compound, carrying a 4-acetylbenzamide group and N3-allyl substituent, fills an unexplored region of this SAR landscape. Researchers can benchmark its h-TNAP inhibitory potency against published values for compounds 2a, 2e, and 2i (IC₅₀ range 0.079–0.82 µM) to quantify the contribution of the acetyl and allyl groups to enzyme inhibition. [1]

Anti-HIV-2 Lead Diversification Using an N3-Allyl Benzothiazol-2-ylidene Scaffold

The Saeed et al. (2011, 2019) anti-HIV-2 screening campaigns in MT-4 cells identified thiazol-2-ylidene benzamides with selectivity indices exceeding 300 (compound 39: IC₅₀ = 0.40 µg/mL, CC₅₀ > 125 µg/mL). [2] The title compound's N3-allyl motif—absent from all 40 compounds in the 2011 series—introduces a synthetic handle for further functionalization (e.g., thiol-ene click chemistry) while retaining the benzothiazol-2-ylidene benzamide pharmacophore. [2] This makes it a strategic intermediate for generating novel anti-HIV-2 leads with unexplored N3 side-chain diversity. [2]

Kinase Inhibitor Probe Design Based on Benzothiazol-2-ylidene ATP-Competitive Pharmacophore

The benzothiazol-2(3H)-ylidene scaffold is validated as an ATP-competitive kinase inhibitor motif, exemplified by INDY (DYRK1A IC₅₀ = 0.24 µM). [3] The title compound retains the (Z)-ylidene geometry essential for hinge-region binding while offering a 4-acetylbenzamide moiety that can serve as a vector for linker attachment in PROTAC design or fluorescent probe conjugation. [3] Its N3-allyl group provides a potential bioorthogonal ligation site (e.g., via thiol-ene reaction) for cellular target-engagement studies. [3]

Procurement Triage: Eliminating Molecular Formula Ambiguity in High-Throughput Screening Libraries

C₁₉H₁₅ClN₂O₂S (MW 370.85) maps to at least three distinct chemical entities in commercial screening collections. The title compound's unique InChI Key (BIWOUBLXWUAWPX-VZCXRCSSSA-N) and CAS registry (865175-03-7) provide unambiguous identity verification. Procurement teams sourcing compounds for HTS libraries should mandate InChI Key-level identity confirmation to avoid the confounding inclusion of the isomeric ester-oxime (CAS 477858-08-5) or other MF-identical species.

Quote Request

Request a Quote for (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.